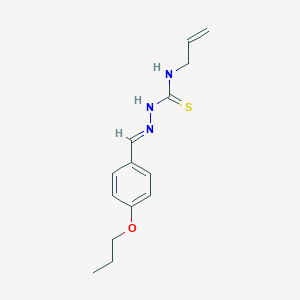
4-propoxybenzaldehyde N-allylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxybenzaldehyde N-allylthiosemicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is a thiosemicarbazone derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 4-propoxybenzaldehyde N-allylthiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxybenzaldehyde N-allylthiosemicarbazone has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of ribonucleotide reductase, and have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have low toxicity levels, making it a potential candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-propoxybenzaldehyde N-allylthiosemicarbazone in lab experiments is its low toxicity levels. This makes it a potential candidate for further research and development. Additionally, the synthesis of this compound is relatively simple and can be carried out under mild reaction conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-propoxybenzaldehyde N-allylthiosemicarbazone. One potential direction is the further investigation of its anti-cancer properties and its potential use as a chemotherapeutic agent. Additionally, further research can be conducted to explore the potential use of this compound in the treatment of various inflammatory diseases. Furthermore, the development of novel synthetic methods and purification techniques for this compound can lead to the production of higher purity products, which may enhance its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 4-propoxybenzaldehyde N-allylthiosemicarbazone involves the reaction of propoxybenzaldehyde with thiosemicarbazide in the presence of an allylating agent. The reaction takes place under mild reaction conditions and yields a high purity product. The compound can be purified further using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
4-propoxybenzaldehyde N-allylthiosemicarbazone has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and cancer research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme ribonucleotide reductase. Additionally, this compound has shown anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
4-propoxybenzaldehyde N-allylthiosemicarbazone |
|---|---|
Fórmula molecular |
C14H19N3OS |
Peso molecular |
277.39 g/mol |
Nombre IUPAC |
1-prop-2-enyl-3-[(E)-(4-propoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3OS/c1-3-9-15-14(19)17-16-11-12-5-7-13(8-6-12)18-10-4-2/h3,5-8,11H,1,4,9-10H2,2H3,(H2,15,17,19)/b16-11+ |
Clave InChI |
VCTFQDFKHCQFLZ-LFIBNONCSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C=N/NC(=S)NCC=C |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)NCC=C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=NNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)





![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)